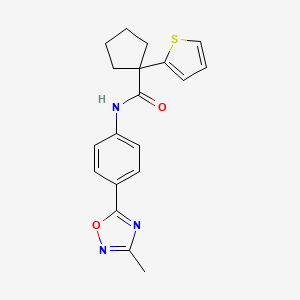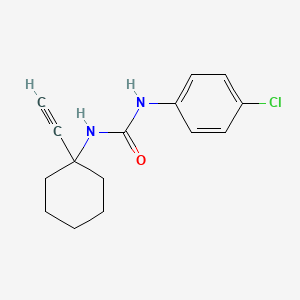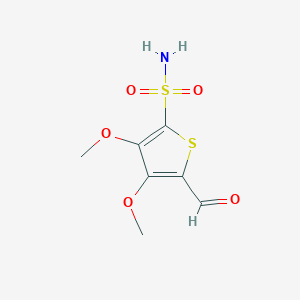
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O and its molecular weight is 361.328. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Heterocyclic Compound Synthesis
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide belongs to the class of heterocyclic compounds, which are crucial in medicinal chemistry and organic synthesis. Heterocycles like pyrazole and pyridazine are recognized for their wide biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. These heterocycles serve as pharmacophores in drug discovery and are employed as synthons in organic synthesis, offering strategies for annelating different heterocyclic nuclei to extend the categories of bioactive molecules (Dar & Shamsuzzaman, 2015).
Optoelectronic Material Development
The integration of heterocyclic structures, such as pyridazine, into π-extended conjugated systems has shown significant potential in the creation of novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs), highlighting the versatility of heterocyclic compounds beyond pharmaceutical applications (Lipunova et al., 2018).
Synthesis and Biological Activities of Phenothiazines
Phenothiazine derivatives, which can be synthesized using heterocyclic compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide, exhibit a broad spectrum of biological activities. These activities include antibacterial, anticancer, and antiviral effects, underscoring the therapeutic potential of heterocyclic compounds in treating various diseases (Pluta, Morak-Młodawska, & Jeleń, 2011).
Discovery of Novel Synthetic Pathways
The exploration of new synthetic methods for heterocyclic compounds, including pyrazole and pyridazine derivatives, has led to the discovery of rearrangements and the correction of previously assigned molecular structures. This research contributes to the refinement of synthetic organic chemistry and the development of more efficient strategies for producing complex molecules (Moustafa et al., 2017).
Development of Energetic Materials
Research into high-nitrogen azine energetic compounds, which include structures related to pyrazine, has been identified as a key area in the field of energy materials. These compounds are being explored for their application in propellants, explosives, and gas generators, demonstrating the importance of heterocyclic chemistry in the development of advanced materials with potential military and industrial applications (Yongjin & Shuhong, 2019).
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-10-9-11(2)25(24-10)15-8-7-14(22-23-15)16(26)21-13-6-4-3-5-12(13)17(18,19)20/h3-9H,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRSHHFXVOUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {4-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetate](/img/structure/B2885800.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2885802.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide](/img/structure/B2885803.png)
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2885804.png)
![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B2885806.png)
![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide](/img/structure/B2885807.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2885808.png)
![4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2885812.png)




![2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2885822.png)